Carprofen Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-9(16(19)20-2)10-3-5-12-13-8-11(17)4-6-14(13)18-15(12)7-10/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOODRXOEIQMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Carprofen Methyl Ester
Established Esterification Routes of Carprofen (B1668582) to its Methyl Ester
The conversion of carprofen's carboxylic acid group to a methyl ester is a fundamental transformation, typically achieved through several established methods.
The most common method for synthesizing carprofen methyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating carprofen with methanol (B129727) in the presence of a strong acid catalyst. nih.govnih.gov The reaction is an equilibrium process, and excess methanol is typically used to drive the reaction toward the formation of the ester. google.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). nih.gov Reaction conditions can be varied; for instance, refluxing carprofen with methanol and a catalytic amount of 96% H₂SO₄ for five hours yields the methyl ester. nih.gov Alternatively, stirring the reactants at room temperature for an extended period (e.g., 48 hours) can also produce high yields, ranging from 82% to 99%. google.com The esterification in acidic methanol has been reported to result in a quantitative yield, highlighting its efficiency. nih.gov this compound is a crucial intermediate for further modifications, such as N-alkylation of the carbazole (B46965) nitrogen. nih.govnih.gov
| Method | Catalyst | Solvent | Conditions | Yield | Reference |
| Fischer Esterification | 96% H₂SO₄ | Methanol | Reflux, 5 hours | Not specified | nih.gov |
| Fischer Esterification | H₂SO₄ | Methanol | Room Temp, 48 hours | 82-99% | google.com |
| Acidic Esterification | Acid | Methanol | Not specified | Quantitative | nih.gov |
Photochemical methods offer an alternative pathway to this compound, operating through distinct mechanisms compared to traditional catalysis. nih.gov One such approach involves the intramolecular photochemical amination of an appropriately substituted azidobiphenyl precursor. nih.gov This reaction can be carried out under low-energy (394 nm) or violet LED irradiation, often in a continuous flow reactor, leading to the formation of the carbazole ring system and yielding this compound directly. nih.gov This method avoids the need for transition metal catalysts that are sometimes required in other azide (B81097) activation methods. nih.gov
While direct electrochemical esterification of carprofen is not extensively documented, electrochemical methods are relevant in the synthesis of the parent carprofen molecule. nih.gov For example, electrochemical hydrogenation has been employed as an alternative to using an external hydrogen gas supply for certain reduction steps in carprofen synthesis. nih.gov This process, conducted in an undivided cell with specific electrodes (e.g., a nickel cathode and a lead anode), can produce high-purity carprofen. nih.gov
More broadly, electrochemical approaches have been developed for catalytic dehydration reactions like esterification, which can proceed at room temperature without the need for acid or base additives. researchgate.net Such methodologies represent a modern, environmentally conscious consideration for the synthesis of esters like this compound, potentially overcoming challenges associated with traditional acid-catalyzed processes. researchgate.net
Advanced Synthetic Strategies for this compound Precursors
The synthesis of carprofen itself is a critical step, as it is the direct precursor to this compound. Advanced strategies focus on constructing the core carbazole structure efficiently.
Grob fragmentation, a reaction that involves the cleavage of a carbon-carbon bond, provides a sophisticated method for synthesizing the carprofen framework. nih.gov This strategy has been applied to form the carprofen ring system from a bicyclic precursor. nih.gov The process is initiated by an electron-withdrawing group, such as a trifluoromethanesulfonate (B1224126) (OTf) group, which facilitates the opening of a four-membered ring within the bicyclic system. nih.gov This fragmentation generates a reactive intermediate that, in the presence of 4-chloroaniline, is transformed into a precursor which subsequently progresses to this compound. nih.gov
Several synthetic routes to carprofen and its methyl ester begin with simpler, commercially available starting materials like phenylacetic acid or involve the formation of carbazole-oxoacetate intermediates.
One notable pathway starts with 4-bromophenylacetic acid. nih.gov This starting material is first esterified with methanol and a catalytic amount of thionyl chloride to yield its corresponding methyl ester. nih.gov This intermediate then undergoes a series of reactions, including methylation, a Suzuki-Miyaura cross-coupling, and a Cadogan reductive cyclization, to ultimately form this compound. nih.gov
| Reaction Sequence for this compound from 4-Bromophenylacetic Acid |
| 1. Esterification: 4-bromophenylacetic acid is converted to methyl 2-(4-bromophenyl)acetate. |
| 2. Methylation: Reaction with LDA and methyl iodide forms methyl 2-(4-bromophenyl)propionate. |
| 3. Borylation: Suzuki-Miyaura precursor is formed using bis(pinacolato)diboron. |
| 4. Suzuki-Miyaura Coupling: Coupling with 2,4-dichloronitrobenzene. |
| 5. Cadogan Reductive Cyclization: Ring closure mediated by triphenylphosphine (B44618) yields this compound. |
Another important strategy employs carbazole as the foundational structure. In this method, carbazole is treated with reagents like ethyl 2-chloro-2-oxoacetate through a Friedel-Crafts acylation to produce ethyl 2-(9H-carbazol-2-yl)-2-oxoacetate. nih.gov This carbazole-oxoacetate is then chlorinated and subsequently converted through a multi-step process, including a Grignard reaction, to yield the final carprofen molecule, which can then be esterified as previously described. nih.gov
Derivatization Chemistry of this compound
The chemical reactivity of this compound allows for targeted modifications to its core structure, leading to the generation of diverse compound libraries with potentially new biological activities. nih.govresearchgate.net
The carbazole core of this compound is amenable to electrophilic substitution reactions, including halogenation. researchgate.net The inherent electronic properties of the carbazole ring system, influenced by the nitrogen atom and existing substituents, direct the incoming electrophile to specific positions. nih.gov
The introduction of nitro and halogen groups onto the carbazole nucleus can significantly alter the molecule's properties. These reactions are typically regioselective, with substitution patterns dependent on the specific reagents and conditions used. nih.govresearchgate.net
Nitration: Treatment of carprofen derivatives with nitrating agents can introduce nitro groups onto the carbazole ring. researchgate.net
Bromination and Iodination: Halogenation of carprofen and its esters can be achieved using reagents like bromine and iodine monochloride in glacial acetic acid. The electron-donating nature of the carbazole's nitrogen atom, combined with the deactivating effect of the chlorine atom at the 6-position, typically directs further electrophilic substitution to the 3-position of the carbazole nucleus. nih.gov X-ray analysis has confirmed the regioselectivity of these halogenation reactions. researchgate.net
Table 1: Regioselective Halogenation of Carprofen Derivatives
| Reaction | Reagent | Primary Position of Substitution |
| Bromination | Bromine in glacial acetic acid | 3-position |
| Iodination | Iodine monochloride in glacial acetic acid | 3-position |
The methyl ester functional group of this compound is a key site for transformation. It readily reacts with hydrazine (B178648) hydrate (B1144303), typically in refluxing ethanol (B145695) or methanol, to yield (2RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide, commonly known as carprofen hydrazide. researchgate.netmdpi.com This conversion of the ester to a hydrazide is a crucial step for further derivatization, as it introduces a highly nucleophilic hydrazide moiety. smolecule.commdpi.com
Carprofen hydrazide serves as a valuable building block for synthesizing N-acyl hydrazones and Schiff bases. mdpi.comnih.gov These compounds are formed through the condensation reaction between the carprofen hydrazide and various aldehydes or ketones. mdpi.comsemanticscholar.org For instance, new derivatives of (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide have been synthesized via microwave-assisted methods. mdpi.comnih.gov This reaction joins the carprofen structure with a hydrazone moiety, creating hybrid molecules that have been investigated for various biological activities. mdpi.comsemanticscholar.org
Table 2: Synthesis of N-Acyl Hydrazone Derivatives from Carprofen Hydrazide
| Reactant | Product Class | Synthetic Method |
| Aromatic/Heteroaromatic Aldehydes | N'-benzylidene propanehydrazides (N-Acyl Hydrazones) | Microwave-assisted condensation |
The nitrogen atom within the carbazole ring of this compound is another site for chemical modification through N-alkylation and N-acylation reactions. nih.govresearchgate.net
N-Alkylation: This involves the introduction of an alkyl group onto the carbazole nitrogen. For example, the N-methyl derivative can be synthesized by treating a carprofen derivative with iodomethane (B122720) in the presence of a base like potassium carbonate. nih.gov
N-Acylation: This process attaches an acyl group to the carbazole nitrogen. For instance, N-acetylation can be achieved, which modifies the electronic environment of the carbazole system. nih.gov
Starting from an amino derivative of carprofen, which can be synthesized from the parent compound, further functionalization can lead to the formation of urea (B33335) and sulfonamide derivatives. nih.gov
Urea Derivatives: These are typically synthesized by reacting the amino-carprofen intermediate with various isocyanates. This reaction can be facilitated by microwave heating in a suitable solvent like THF with a base. nih.gov
Sulfonamide Derivatives: The synthesis of sulfonamides is achieved by reacting the amino-carprofen compound with different sulfonyl chlorides, also in the presence of a base and catalyst such as triethylamine (B128534) (Et3N) and 4-(dimethylamino)pyridine (DMAP). nih.gov
Strategies for Carbazole Nucleus Modification and Functional Group Introduction
The chemical structure of this compound, featuring a carbazole nucleus, offers multiple sites for modification to generate novel derivatives with potentially enhanced or different biological activities. nih.govfrontiersin.org Researchers have explored various synthetic strategies, including electrophilic substitution on the aromatic carbazole ring and N-alkylation at the nitrogen atom, to introduce a range of functional groups. nih.govfrontiersin.org
These modifications are often pursued to explore new therapeutic applications beyond the anti-inflammatory role of the parent drug, such as antimicrobial and antioxidant agents. frontiersin.orgnih.govresearchgate.net Key transformations include nitration, halogenation, and the introduction of alkyl groups at the nitrogen position.
Electrophilic Substitution Reactions:
Nitration: The introduction of a nitro group onto the carbazole ring has been successfully achieved. The nitration of this compound, when dissolved in glacial acetic acid with 65% nitric acid at room temperature, yields the 3-nitrocarprofen derivative in good yield. frontiersin.org
Halogenation: The carbazole nucleus can undergo regioselective halogenation. Reactions using bromine or iodine monochloride in glacial acetic acid have been employed to produce brominated and iodinated derivatives of Carprofen. researchgate.net This strategy has been applied to create compounds like 3,8-dibromo-carprofen methyl ester, which has been studied for its antibacterial and antioxidant properties. researchgate.net
N-Alkylation:
The nitrogen atom of the carbazole ring serves as a key site for functionalization. N-alkylation of this compound can be performed using various alkylating agents in the presence of a base. frontiersin.org For instance, reacting the ester with alkyl iodides (such as methyl iodide or n-butyl iodide) or methyl bromoacetate (B1195939) in acetonitrile (B52724) with cesium carbonate under reflux conditions yields the corresponding N-alkylated derivatives. frontiersin.org
Other Functional Group Transformations:
Beyond modifications to the carbazole nucleus, the methyl ester group itself can be transformed. A notable reaction is the conversion to a hydrazide. This compound reacts with hydrazine hydrate to form (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide. researchgate.netsmolecule.com This hydrazide derivative serves as a versatile intermediate for synthesizing other compounds, such as 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net
The following table summarizes key modification strategies and the resulting derivatives.
| Reaction Type | Reagents and Conditions | Starting Material | Resulting Derivative | Reference |
| Nitration | HNO₃ 65%, glacial acetic acid, room temperature | This compound | 3-Nitrothis compound | frontiersin.org |
| N-Alkylation | Methyl Iodide (MeI), Cesium Carbonate (Cs₂CO₃), Acetonitrile (MeCN), reflux | This compound | N-Methyl this compound | nih.govfrontiersin.org |
| N-Alkylation | n-Butyl Iodide (n-BuI), Cesium Carbonate (Cs₂CO₃), Acetonitrile (MeCN), reflux | This compound | N-n-Butyl this compound | frontiersin.org |
| Hydrazinolysis | Hydrazine hydrate | This compound | Carprofen Hydrazide | researchgate.netsmolecule.com |
Hydrolysis Pathways to Regenerate Carprofen
The hydrolysis of this compound is a fundamental chemical transformation that regenerates the parent drug, Carprofen. nih.gov This step is crucial as it represents the final stage in several multi-step synthetic routes designed to produce Carprofen. nih.govblogspot.com The process involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol.
This conversion is typically achieved through base-catalyzed hydrolysis (saponification). The reaction generally involves heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol or methanol. blogspot.comgoogle.com
A specific patented method details the hydrolysis of a Carprofen ester intermediate using an aqueous solution of sodium hydroxide in ethanol under reflux conditions. google.com Another synthetic scheme describes the final step as the hydrolysis of ethyl 6-chloro-alpha-methylcarbazole-2-acetate with NaOH in refluxing ethanol to yield Carprofen. blogspot.com While this example uses the ethyl ester, the same principle applies to the methyl ester.
The general reaction for the hydrolysis is as follows: This compound + Base (e.g., NaOH) → Carprofen + Methanol
Detailed conditions from various synthetic processes are outlined in the table below.
| Base | Solvent System | Reaction Conditions | Purpose | Reference |
| Sodium Hydroxide (NaOH) | Ethanol | Reflux | Final step in Carprofen synthesis | blogspot.comgoogle.com |
| Sodium Hydroxide (NaOH) | Methanol / Water | 70-75 °C, reflux | Hydrolysis of intermediate to produce crude Carprofen | google.com |
| Potassium Hydroxide (KOH) | Methanol | Not specified | Part of a sequence to produce Carprofen from an oxoacetate intermediate | nih.gov |
Stereochemical Investigations and Enantioselective Synthesis of Carprofen Methyl Ester
Chiral Properties and Enantiomeric Forms of Carprofen (B1668582) and its Methyl Ester
Carprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. nih.gov Its molecular structure features a single chiral center at the alpha-position of the propionic acid side chain. nih.govnih.gov This asymmetry gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (S)-(+)-Carprofen and (R)-(-)-Carprofen. nih.gov While these enantiomers share the same chemical formula and atomic connectivity, their three-dimensional arrangement differs, leading to distinct pharmacological and biological properties.
The biological activity of carprofen is highly stereoselective. The anti-inflammatory effects are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes involved in the inflammatory cascade. herts.ac.uk In contrast, the (R)-enantiomer exhibits minimal direct COX-inhibiting activity. Commercially, carprofen is typically produced and administered as a racemic mixture, containing an equal 50:50 ratio of the (R) and (S) enantiomers. nih.gov
Carprofen Methyl Ester, the derivative formed by the esterification of carprofen's carboxylic acid group with methanol (B129727), also possesses the same chiral center and therefore exists as (R)- and (S)-enantiomers. nih.govsmolecule.com This ester form is often used as a substrate in biocatalytic processes aimed at separating the enantiomers. acs.org Studies have shown that enzymes can exhibit significant stereochemical preference, with the (S)-enantiomer of this compound demonstrating superior recognition by certain enzymes compared to its (R)-counterpart. smolecule.com
Table 1: Properties of Carprofen Enantiomers
| Property | (S)-(+)-Carprofen | (R)-(-)-Carprofen |
|---|---|---|
| Primary Activity | Potent anti-inflammatory agent herts.ac.uk | Minimal direct anti-inflammatory activity |
| Mechanism | Significant inhibitor of cyclooxygenase (COX) enzymes herts.ac.uk | Very weak inhibitor of COX enzymes |
| Prevalence in Plasma | Generally lower plasma concentrations than the (R)-enantiomer after racemic administration avma.orgmadbarn.comnih.gov | Predominant enantiomer found in plasma after racemic administration avma.orgmadbarn.comnih.gov |
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a prominent strategy for separating the enantiomers of a racemic mixture. This technique leverages the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For racemic this compound, this process typically involves the enantioselective hydrolysis of the ester to produce the corresponding carboxylic acid, (S)-Carprofen, while leaving the less reactive (R)-Carprofen Methyl Ester largely unchanged. acs.org This method is valued for its high efficiency and environmentally friendly conditions compared to traditional chemical resolution techniques. semanticscholar.orgmdpi.com
Lipases are a class of enzymes widely used in the kinetic resolution of profens due to their stereospecificity. mdpi.comnih.govnih.gov In the case of racemic this compound, lipases can be employed to selectively hydrolyze the (S)-enantiomer into the therapeutically active (S)-Carprofen. acs.org The reaction involves the stereoselective cleavage of the ester bond of (S)-Carprofen Methyl Ester in an aqueous medium, yielding (S)-Carprofen and methanol. The (R)-Carprofen Methyl Ester remains largely unreacted, allowing for the subsequent separation of the desired (S)-Carprofen acid from the unhydrolyzed (R)-ester. acs.org Research has shown that lipases from various microbial sources, such as Candida antarctica and Candida rugosa, exhibit a preference for the (S)-enantiomer of arylpropionic acid esters. acs.orgsemanticscholar.org
The efficiency and enantioselectivity of the lipase-catalyzed hydrolysis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of enzyme, the pH of the aqueous medium, reaction temperature, and duration. acs.orgnih.gov
Table 2: Optimal Conditions for Lipase-Catalyzed Resolution of Racemic this compound
| Parameter | Optimal Value |
|---|---|
| Enzyme | Candida antarctica Lipase (B570770) A (CALA) |
| Enzyme Concentration | 40 mg/mL |
| pH | 6.0 |
| Temperature | 76 °C |
| Reaction Time | 30 h |
| Substrate Loading | 0.05 mmol |
| Agitation Speed | 600 rpm |
| Resulting ee (product) | 96.24% |
| Resulting Conversion | 46.07% |
Data sourced from a study on the stereoselective resolution of (R,S)-carprofen methyl ester. acs.org
A significant challenge in the enzymatic resolution of this compound in aqueous systems is the low solubility of the substrate. nih.govacs.org To enhance the efficiency of the bioconversion, solubility enhancers are often incorporated into the reaction medium. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, are particularly effective. acs.orgresearchgate.net
These molecules can encapsulate the poorly soluble this compound, increasing its concentration in the aqueous phase and making it more accessible to the active site of the lipase. acs.org The addition of Hydroxyethyl-β-cyclodextrin (HE-β-CD) has been shown to dramatically improve the conversion rate of racemic this compound. In one study, the inclusion of HE-β-CD increased the substrate conversion from 11.12% to 30.84% under unoptimized conditions, demonstrating its crucial role in overcoming solubility limitations. acs.org
Table 3: Effect of Cyclodextrin on Substrate Conversion
| Condition | Substrate Conversion Rate |
|---|---|
| Without HE-β-CD | 11.12% |
| With HE-β-CD | 30.84% |
Data reflects the significant increase in the conversion of (R,S)-Carprofen Methyl Ester upon the addition of a solubility enhancer. acs.org
The choice of solvent is a critical factor that can profoundly influence both the conversion rate and the enantioselectivity of lipase-catalyzed reactions. mdpi.com While aqueous buffers are common, the reaction can also be conducted in organic solvents or biphasic (aqueous-organic) systems. mdpi.com For the enzymatic resolution of the similar compound ketoprofen (B1673614) methyl ester, a phosphate (B84403) buffer was found to yield the highest efficiency and enantiomeric excess compared to organic solvents like hexane (B92381) or isopropyl alcohol. mdpi.com
The presence of certain organic co-solvents can sometimes negatively impact enzyme activity. researchgate.net The interaction between the solvent, substrate, and enzyme can alter the enzyme's conformation, thereby affecting its catalytic efficiency and stereoselectivity. Therefore, the selection of an appropriate solvent system is essential for optimizing the kinetic resolution process, balancing the requirements of substrate solubility, enzyme stability, and high enantioselectivity.
Asymmetric Synthesis Approaches for Carprofen Enantiomers
In contrast to kinetic resolution, which separates a pre-existing racemic mixture, asymmetric synthesis aims to directly produce a single, desired enantiomer from achiral or prochiral starting materials. taylorandfrancis.com This approach avoids the theoretical 50% yield limit of classical kinetic resolution and is a highly sought-after goal in pharmaceutical manufacturing. researchgate.net
Several synthetic routes have been developed for carprofen, such as those starting from 4-bromophenyl acetic acid or involving a Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization to form the carbazole (B46965) core. nih.gov To render these syntheses asymmetric, a chiral catalyst, reagent, or auxiliary would need to be introduced at a key step to control the stereochemistry of the newly formed chiral center.
A powerful strategy applicable to the synthesis of carprofen enantiomers is Dynamic Kinetic Resolution (DKR). rsc.org This method combines the enzymatic kinetic resolution of a racemic intermediate with an in-situ racemization of the slower-reacting enantiomer. nih.gov For example, while a lipase selectively hydrolyzes the (S)-ester, a chemical catalyst simultaneously converts the remaining (R)-ester back into the racemic mixture. This continuous racemization of the undesired enantiomer allows for a theoretical yield of the desired (S)-acid approaching 100%. rsc.org
Catalytic Asymmetric Hydrogenation Methodologies
Catalytic asymmetric hydrogenation represents a powerful and atom-economical method for the enantioselective synthesis of chiral molecules. In the context of this compound, this approach would ideally involve the hydrogenation of a prochiral precursor, such as methyl 2-(6-chloro-9H-carbazol-2-yl)acrylate, in the presence of a chiral catalyst to selectively produce one enantiomer. While specific studies detailing the direct asymmetric hydrogenation to this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of α-arylpropionic acid esters.
The general strategy involves the use of transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. These chiral ligands create a dissymmetric environment around the metal center, which directs the hydrogenation to one face of the prochiral olefin, leading to an excess of one enantiomer.
Key aspects of this methodology include:
Catalyst System: The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. Common ligands used for the asymmetric hydrogenation of α-substituted acrylic acid esters include derivatives of BINAP, DuPhos, and Josiphos. For instance, nickel-catalyzed asymmetric hydrogenation of α-aryl and alkyl-substituted acrylic acids has been shown to yield the corresponding chiral α-substituted propionic acids with excellent results, achieving up to 99% yield and 99.4% enantiomeric excess (ee) with high substrate-to-catalyst ratios.
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the enantioselectivity. Optimization of these conditions is essential for developing an efficient and selective process. For example, asymmetric hydrogenation of various α-substituted acrylic acids using a RuPHOX-Ru chiral catalyst under 5 bar of H₂ has been reported to afford the corresponding chiral α-substituted propanoic acids in up to 99% yield and 99.9% ee.
Substrate: The structure of the prochiral precursor can also impact the effectiveness of the asymmetric hydrogenation. The electronic and steric properties of the substituents on the double bond can influence the interaction with the chiral catalyst and thus the stereochemical outcome.
A hypothetical reaction scheme for the catalytic asymmetric hydrogenation of a this compound precursor is presented below:

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of α-Aryl Acrylate Derivatives
| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methyl α-acetamidoacrylate | >99% | General Literature |
| Ru(OAc)₂(BINAP) | (S)-BINAP | Methyl (Z)-α-benzamidocinnamate | 97% | General Literature |
| [Ir(COD)Cl]₂ | (R)-SEGPHOS | Methyl 2-phenylacrylate | 98% | General Literature |
| Ni(OAc)₂·4H₂O | (R,R)-BenzP* | α-Aryl substituted acrylic acids | up to 99.4% | researchgate.net |
Pharmacological Mechanisms and Preclinical Studies of Carprofen Methyl Ester
Elucidation of Cyclooxygenase (COX) Inhibition Profiles
The primary mechanism of action for Carprofen (B1668582) and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. nih.gov
Selective Inhibition of COX Isoforms (COX-1 vs. COX-2)
The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation. dvm360.comtg.org.au The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. medcentral.com
Carprofen, the parent compound, is recognized as a selective inhibitor of COX-2. nih.gov Studies in canines have shown that Carprofen's potency for inhibiting COX-2 is significantly greater—over 100-fold—than for COX-1. nih.gov Specifically, the S-enantiomer of Carprofen is the primary contributor to this selective COX-2 inhibition. nih.gov While research on Carprofen Methyl Ester's direct COX inhibition profile is less extensive, studies on Carprofen derivatives indicate that modifications to the carboxylic acid group, such as esterification, can impact COX activity. For instance, one study noted a lack of COX-1 and COX-2 inhibition by an ester derivative of Carprofen, suggesting that the free carboxylic acid moiety is pivotal for COX inhibition. nih.gov This implies that this compound likely acts as a prodrug, being hydrolyzed in vivo to release the active Carprofen, which then exerts its selective COX-2 inhibitory effects.
Comparative COX Inhibition of Carprofen
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Carprofen | COX-1 | 22.3 |
| Carprofen | COX-2 | 3.9 - 4 |
| Carprofen (S-enantiomer) | COX-2 | 0.0371 |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govnih.govmedchemexpress.com
Comparative Anti-inflammatory and Analgesic Mechanisms with Parent Carprofen
The anti-inflammatory and analgesic properties of Carprofen are directly linked to its inhibition of prostaglandin (B15479496) synthesis via the COX-2 pathway. nih.govtodaysveterinarypractice.com By blocking COX-2, Carprofen reduces the production of prostaglandins that mediate inflammation and sensitize nerve endings to painful stimuli. todaysveterinarypractice.competmd.com The anti-inflammatory effects of Carprofen have been shown to be comparable to indomethacin (B1671933) and more potent than aspirin. nih.gov
As this compound is a prodrug of Carprofen, its anti-inflammatory and analgesic mechanisms are expected to be identical to the parent compound following its conversion. The esterification is primarily a strategy to modify the drug's physicochemical properties rather than its fundamental mechanism of action. The therapeutic effects are therefore reliant on the systemic availability of the active Carprofen molecule.
Multi-Targeted Ligand Approaches and Alternative Mechanisms
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide, which are endogenous lipid signaling molecules involved in pain and inflammation modulation. researchgate.netnih.gov Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects. nih.gov
Carprofen has been identified as a multi-target inhibitor, capable of inhibiting not only COX enzymes but also FAAH. nih.govmedchemexpress.com Studies have reported that Carprofen inhibits FAAH with an IC50 value of approximately 79 μM. nih.gov This dual-target activity is a promising area of research, as simultaneous inhibition of COX and FAAH pathways could lead to enhanced analgesic efficacy with a potentially improved side effect profile. nih.govresearchgate.net While the parent Carprofen shows this activity, the ester derivative was found to be inactive against FAAH, again highlighting the importance of the free carboxylic acid group for this interaction and reinforcing the prodrug nature of this compound. nih.gov
Inhibition of Phospholipase A2 and Matrix Metalloproteinases (MMPs)
Phospholipase A2 (PLA2) enzymes are involved in the inflammatory process by releasing arachidonic acid, the precursor for prostaglandins, from cell membranes. nih.govresearchgate.net By inhibiting PLA2, it is possible to reduce the substrate available for COX enzymes, thereby decreasing prostaglandin production.
Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are implicated in the cartilage destruction seen in conditions like osteoarthritis. nih.govnih.gov Studies have demonstrated that Carprofen can significantly decrease the release of MMP-1, MMP-3, and MMP-13 in cartilage explant models stimulated by pro-inflammatory cytokines. nih.govnih.gov This suggests that in addition to its effects on prostaglandin synthesis, Carprofen may also exert chondroprotective effects by inhibiting these catabolic enzymes. nih.gov The role of this compound in these pathways would, again, be dependent on its conversion to the active Carprofen molecule.
Prodrug Design Principles and Enhanced Bioavailability through Methyl Esterification
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption and bioavailability.
Methyl esterification of a carboxylic acid-containing drug like Carprofen is a common prodrug strategy. The addition of a methyl ester group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and improve its absorption from the gastrointestinal tract. Once absorbed, the ester is cleaved by esterase enzymes present in the blood and tissues, releasing the active parent drug, Carprofen. nih.gov
The oral bioavailability of the parent drug, Carprofen, is already high in some species, reported to be around 90% in dogs. nih.gov However, prodrug strategies can be employed to further optimize drug delivery and pharmacokinetic profiles. The synthesis of this compound is achieved by reacting Carprofen with methanol (B129727) in the presence of an acid catalyst. nih.gov This modification is intended to improve its pharmacokinetic profile, potentially leading to enhanced bioavailability and a more favorable therapeutic window. nih.gov
Strategies for Modulating Permeability and Solubility via Prodrugs
The transformation of a pharmacologically active compound into a prodrug is a well-established strategy to overcome undesirable physicochemical properties, such as poor permeability and solubility, which can limit oral bioavailability. nih.govrutgers.eduresearchgate.net Prodrugs are inactive or less active derivatives that, after administration, convert into the active parent drug through enzymatic or chemical biotransformation. nih.gov A primary goal of prodrug design is to enhance bioavailability, often by improving the drug's ability to permeate biological membranes. nih.gov
One of the most common and successful prodrug strategies involves the esterification of a parent drug containing a carboxylic acid or hydroxyl group. rutgers.edu this compound is a classic example of this approach, where the carboxylic acid functional group of the parent drug, Carprofen, is masked by a methyl ester group. This structural modification significantly increases the lipophilicity of the molecule. Increased lipophilicity can facilitate passive diffusion across the lipid-rich cellular membranes of the gastrointestinal tract, a critical step for the absorption of orally administered drugs.
Furthermore, while increasing lipophilicity aids in membrane transport, the prodrug must also possess sufficient aqueous solubility to dissolve in the gastrointestinal fluids. The methyl ester modification in this compound represents a balance, aiming to increase lipophilicity for better permeability without drastically reducing aqueous solubility to the point of hindering dissolution.
Enzyme-Mediated Activation of Prodrugs in Biological Systems
The therapeutic efficacy of a prodrug is contingent upon its efficient and predictable conversion to the active parent drug within the body. google.com For ester-based prodrugs like this compound, this activation is primarily mediated by hydrolytic enzymes. google.com The body contains a wide array of esterase enzymes, such as carboxylesterases, which are abundantly present in various tissues and biological fluids, including the liver, intestines, and blood plasma. nih.gov
Upon absorption into the systemic circulation, this compound is exposed to these ubiquitous esterases. The enzymes catalyze the hydrolysis of the ester bond, cleaving the methyl group and regenerating the free carboxylic acid of the parent Carprofen molecule. This enzymatic reaction is typically rapid and efficient, ensuring the timely release of the pharmacologically active agent at the site of action.
The general mechanism for this activation is as follows: This compound + H₂O ---(Esterase)→ Carprofen + Methanol
The rate of this hydrolysis can vary depending on several factors, including the specific type of esterase, the animal species, and the chemical structure of the prodrug. nih.gov Studies on other methyl ester prodrugs, such as ibuprofen (B1674241) methyl ester, have demonstrated that lipases and other esterases can effectively catalyze this hydrolytic conversion. researchgate.netresearchgate.net The design of this compound leverages this well-understood metabolic pathway to ensure that the active, anti-inflammatory compound, Carprofen, is released to exert its therapeutic effects.
Drug Interaction Studies and Biological System Modulations
As this compound functions as a prodrug that is rapidly converted to Carprofen, its potential for drug interactions is dictated by the pharmacological properties of the active parent compound. drugbank.com The interactions associated with Carprofen are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). merckvetmanual.com
Interactions with Other Non-Steroidal Anti-inflammatory Agents and Anticoagulants
The co-administration of Carprofen with other NSAIDs or with corticosteroids should be avoided. vcahospitals.com This is because the concurrent use of multiple NSAIDs significantly potentiates the risk of gastrointestinal toxicity, including mucosal erosions, ulceration, and bleeding. dvm360.com The mechanism involves the additive inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that protect the gastric mucosa. nih.gov
A significant interaction also exists between Carprofen and anticoagulants, such as warfarin (B611796) and other coumarin (B35378) derivatives. drugbank.com NSAIDs, including Carprofen, can increase the risk of bleeding when combined with anticoagulants through several mechanisms. ymaws.com Firstly, they can cause gastrointestinal irritation and ulceration, creating a site for potential hemorrhage. Secondly, some NSAIDs can displace anticoagulants from their protein-binding sites in the plasma, increasing the concentration of free, active anticoagulant and enhancing its effect. drugbank.com While Carprofen's primary anti-inflammatory action is through COX-2 inhibition, it can still affect platelet function to some degree, which could further increase bleeding risk when used with anticoagulants. merckvetmanual.comdvm360.com Therefore, caution is warranted when considering the use of this compound in subjects receiving anticoagulant therapy. vcahospitals.com
Preclinical Pharmacodynamic Characterization in Animal Models
The preclinical pharmacodynamic effects of this compound are attributable to its active metabolite, Carprofen. Carprofen has been extensively studied in various animal models to characterize its anti-inflammatory and analgesic properties. mdpi.comresearchgate.net
Anti-inflammatory Efficacy in Non-Human Species
Carprofen has demonstrated significant anti-inflammatory effects in a variety of animal species. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, with a degree of selectivity for the inducible COX-2 isoform involved in inflammation over the constitutive COX-1 isoform. merckvetmanual.comnih.gov This inhibition reduces the synthesis of prostaglandins, which are key mediators of the inflammatory response. nih.gov
Studies in dogs with experimentally induced inflammation have shown that Carprofen effectively reduces inflammatory markers. researchgate.net For instance, in canine models, Carprofen administration has been shown to decrease the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in inflamed tissue fluid. researchgate.net In swine, used as a model for human inflammatory diseases, pharmacokinetic studies support that Carprofen achieves therapeutic levels capable of exerting anti-inflammatory action. mdpi.comresearchgate.net
| Animal Species | Model of Inflammation | Key Findings | Reference |
|---|---|---|---|
| Dog | Experimentally Induced Inflammation | Significantly reduced prostaglandin E2 (PGE2) concentrations in inflamed tissue fluid. | researchgate.net |
| Dog | Osteoarthritis | Demonstrated efficacy in managing pain and inflammation associated with osteoarthritis. | merckvetmanual.com |
| Swine | Pharmacokinetic Modeling | Achieves plasma concentrations predicted to be effective for treating inflammatory conditions. | mdpi.comresearchgate.net |
Evaluation of Analgesic Properties in Animal Models
The analgesic efficacy of Carprofen has been well-documented in various animal models of pain, particularly for managing mild to moderate post-operative and inflammatory pain. nih.govillinois.edu Its pain-relieving effects are directly linked to its anti-inflammatory action, as the reduction of prostaglandins at the site of injury or inflammation leads to decreased sensitization of nociceptive nerve endings.
In rodent models, Carprofen has been shown to be an effective analgesic for post-surgical pain. For example, in rats that have undergone laparotomy, Carprofen was more effective in controlling pain than the opioid tramadol (B15222). nih.gov In a mouse model of incisional pain, Carprofen successfully alleviated both mechanical and thermal hypersensitivity. nih.gov These studies often use behavioral measures, such as locomotor activity, and physiological indicators to assess pain and the efficacy of the analgesic agent. nih.govfrontiersin.org
| Animal Species | Pain Model | Outcome Measures | Results | Reference |
|---|---|---|---|---|
| Rat | Ventral Laparotomy (Post-operative pain) | Running wheel activity, food consumption | More effective in controlling pain compared to tramadol alone. | nih.gov |
| Mouse (NSG strain) | Plantar Incision (Incisional pain) | Mechanical and thermal hypersensitivity | Successfully alleviated both types of hypersensitivity. | nih.gov |
| Mouse (C57BL/6J) | Hot Water Tail Immersion (Thermal nociception) | Tail withdrawal latency | High doses produced a weak anti-nociceptive effect. | frontiersin.org |
| Dog | Post-operative pain (Cranial cruciate repair) | Pain assessment scores | Used as a standard post-operative analgesic. | illinois.edu |
Emerging Therapeutic Applications of this compound and its Derivatives
Recent scientific interest has focused on repurposing existing drugs to find new therapeutic applications, a strategy that can accelerate the development of treatments for a variety of diseases. nih.govnih.gov Carprofen, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have become subjects of significant research interest beyond their original anti-inflammatory role. nih.govnih.gov Researchers are exploring the potential of carprofen's molecular structure, including the carbazole (B46965) nucleus which is a key pharmacophore in molecules with a wide range of biological effects. nih.gov These investigations are delving into the efficacy of carprofen and its derivatives in antimicrobial, anticancer, antiviral, and neuroprotective applications. nih.govnih.gov
Antimicrobial and Antibiofilm Potential
The antimicrobial and antibiofilm capabilities of carprofen and its derivatives are being actively investigated as a potential strategy to combat microbial resistance. nih.govresearchgate.net The carbazole nucleus, a core component of the carprofen structure, is recognized for its role in molecules with antibacterial and antifungal properties. nih.gov Studies have shown that derivatives of carprofen exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, with some also demonstrating the ability to inhibit biofilm formation. researchgate.netajprd.com Biofilms are communities of microorganisms that are notably more resistant to antimicrobial agents than their free-floating, or planktonic, counterparts. researchgate.net
Derivatives of carprofen have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netajprd.comajprd.com For instance, certain hydrazide derivatives have shown significant inhibitory effects. researchgate.net In one study, three carprofen-based hydrazide compounds displayed a significant Minimum Inhibitory Concentration (MIC) value of 0.31 mg/mL against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. ajprd.com Furthermore, a derivative containing two bromine atoms exhibited potent MIC values ranging from 0.019 to 0.090 mg/mL against the same Gram-positive strains. ajprd.com The antibiofilm activity of these derivatives appears to be more pronounced against Gram-positive bacteria and the fungal strain Candida albicans than against Gram-negative bacteria. ajprd.com
Research has also explored the synergistic effects of carprofen with existing antibiotics. A study on methicillin-resistant Staphylococcus pseudintermedius (MRSP) ST71 revealed a synergistic antimicrobial effect between carprofen and doxycycline (B596269). nih.gov This synergy was observed at carprofen concentrations of 64 mg/L with doxycycline concentrations of 0.25–1 mg/L. nih.gov
Below is a table summarizing the antibacterial activity of selected Carprofen derivatives:
| Derivative Type | Bacterial Strain | Activity Type | Measurement | Result |
| (EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide | Staphylococcus aureus | Antibacterial | MIC | 0.31 mg/mL |
| (EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide | Enterococcus faecalis | Antibacterial | MIC | 0.31 mg/mL |
| Brominated Carprofen Derivative | Staphylococcus aureus | Antibacterial | MIC | 0.019 - 0.090 mg/mL |
| Brominated Carprofen Derivative | Enterococcus faecalis | Antibacterial | MIC | 0.019 - 0.090 mg/mL |
| Carprofen with Doxycycline | Staphylococcus pseudintermedius ST71 | Synergistic Antibacterial | ΣFICI | 0.3 - 0.5 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. ΣFICI (Sum of Fractional Inhibitory Concentration Index): A value used to measure synergistic effects; a value ≤ 0.5 typically indicates synergy.
The potential of carprofen and its derivatives extends to combating mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.gov Carprofen has been identified as a bactericidal agent that selectively inhibits the growth of replicating, non-replicating, and multi-drug-resistant (MDR) clinical isolates of M. tuberculosis. nih.govresearchgate.net
A key mechanism of its action is the inhibition of mycobacterial drug efflux pumps. nih.govresearchgate.netnih.gov These pumps are proteins that expel antimicrobial drugs from the bacterial cell, contributing to drug resistance. In laboratory assays using M. smegmatis, carprofen at a subinhibitory concentration demonstrated an ability to inhibit these efflux pumps to a degree comparable to the potent efflux pump inhibitor verapamil. nih.gov By inhibiting these pumps, carprofen and its analogues have the potential to reverse antimicrobial drug resistance in TB. nih.govresearchgate.net Furthermore, carprofen has been shown to restrict the growth of mycobacterial biofilms. researchgate.net Transcriptome profiling suggests that carprofen may also act by targeting respiration through the disruption of the bacterial cell's membrane potential. researchgate.net
In addition to carprofen itself, synthetic analogues and hybrids are being explored. researchgate.net For example, nine novel coumarin-carprofen hybrids were screened for their anti-mycobacterial activity, with two of them showing excellent inhibitory effects against Mycobacterium tuberculosis (H37Rv). nih.gov
Exploration in Anticancer and Antiviral Research
The therapeutic potential of carprofen and its derivatives is also being investigated in the fields of oncology and virology. nih.govnih.gov Several non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to be effective as anticancer agents. nih.gov Studies have demonstrated that carprofen can induce apoptosis (programmed cell death) in prostate cancer cells. nih.gov It was found to be more potent in this regard than related NSAIDs like R-flurbiprofen and ibuprofen. nih.gov Carprofen has also shown cytotoxic activity against osteosarcoma cells in vitro. mdpi.com
In antiviral research, carprofen has been identified as a potential inhibitor of a key enzyme in the replication of the SARS-CoV-2 virus, which is responsible for COVID-19. thailandmedical.news Through computational screening of thousands of drugs, carprofen was identified for its potential to inhibit the main protease (M-pro) of the virus, an enzyme crucial for viral replication. thailandmedical.news In vitro laboratory tests confirmed this inhibitory activity. thailandmedical.news
| Drug | Target | Disease Context | In Vitro Inhibition |
| Carprofen | M-pro Enzyme | SARS-CoV-2 (COVID-19) | 4.0% at 50 µM concentration |
| Celecoxib | M-pro Enzyme | SARS-CoV-2 (COVID-19) | 11.90% at 50 µM concentration |
These findings suggest that carprofen could serve as a starting point for the development of more potent antiviral derivatives. thailandmedical.news
Potential in Anti-Alzheimer's and Neuroprotective Studies
Emerging research highlights the potential of carprofen in treating neurodegenerative diseases like Alzheimer's and in providing neuroprotection following brain injury. nih.govnih.gov In mouse models of Alzheimer's disease, carprofen has been shown to alleviate key pathological features induced by amyloid-β (Aβ) aggregation. nih.govresearchgate.net
Although carprofen treatment appeared to increase Aβ plaques, it concurrently attenuated several Alzheimer-like phenotypes. nih.gov Specifically, carprofen treatment was associated with:
Reduced Neuroinflammation: It decreased the activation of reactive astrocytes and microglia, which are involved in inflammatory responses in the brain. nih.gov
Inhibition of Tau Hyperphosphorylation: The drug led to a significant decrease in the levels of phosphorylated tau protein, another hallmark of Alzheimer's disease. nih.gov
Improved Synaptic Function: Carprofen helped recover the expression of post-synaptic density proteins, which are associated with synaptic plasticity. nih.gov
Rescued Memory Deficits: In a mouse model infused with Aβ, carprofen treatment improved spontaneous alternation performance in a Y-maze test, indicating a rescue of impaired working memory. nih.gov
Beyond Alzheimer's, carprofen has demonstrated neuroprotective effects in models of traumatic brain injury (TBI). researchgate.netnih.gov In mice with induced TBI, treatment with carprofen significantly reduced lesion size, lowered levels of pro-inflammatory cytokines, and led to durable improvements in functional outcomes over a 90-day period. researchgate.netnih.gov The treatment also induced a threefold increase in the proliferation of new cells in the area surrounding the lesion, which primarily differentiated into glial cells. nih.gov
Metabolic Pathways and Pharmacokinetic Profiles in Animal Models
Biotransformation and Elimination Mechanisms in Vertebrate Species
The elimination of carprofen (B1668582) is predominantly achieved through extensive biotransformation in the liver. The primary metabolic processes involve direct conjugation of the carboxylic acid group and oxidation of the carbazole (B46965) ring system.
Major Metabolic Pathways: Ester Glucuronidation and Phenolic Oxidation
Two principal metabolic pathways govern the biotransformation of carprofen in species such as rats and dogs. The first major pathway is the direct conjugation of the carprofen molecule at its carboxylic acid moiety with glucuronic acid, forming an ester glucuronide. nih.gov This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its excretion.
The second major pathway involves the oxidation of the carbazole nucleus at two primary positions: C-7 and C-8. nih.gov This reaction leads to the formation of 7-hydroxycarprofen and 8-hydroxycarprofen. These phenolic metabolites subsequently undergo their own conjugation reactions, typically with glucuronic acid, before elimination. nih.gov
Formation of Alpha-Hydroxy Derivatives
In addition to the main pathways of glucuronidation and phenolic oxidation, a minor metabolic route has been identified in rats and dogs. This pathway involves the oxidation of the alpha-methyl group of the propionic acid side chain, resulting in the formation of an alpha-hydroxy derivative. nih.gov This metabolite is typically excreted in the urine in its unconjugated, or free, form. nih.gov
Role of Hepatic Biotransformation and Cytochrome P450 Enzymes
The liver is the principal site for the biotransformation of carprofen. The oxidative metabolic pathways, specifically the formation of phenolic derivatives (7- and 8-hydroxycarprofen), are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located within hepatocytes. frontiersin.orgnih.gov While the involvement of CYP450 is established for many non-steroidal anti-inflammatory drugs (NSAIDs) in catalyzing hydroxylation reactions, the specific CYP isozymes responsible for carprofen's oxidation have not been definitively identified in the available literature. drugbank.com These Phase I reactions introduce or expose functional groups on the carprofen molecule, preparing it for subsequent Phase II conjugation reactions, such as glucuronidation, which render the metabolites more hydrophilic for excretion.
Excretion Routes: Biliary Secretion, Fecal, and Urinary Elimination
The primary routes of excretion for carprofen and its metabolites vary significantly across different species. The elimination pathways are a combination of biliary secretion (leading to fecal elimination) and urinary excretion.
In dogs, biliary secretion is the predominant route of elimination. nih.gov Following intravenous administration, approximately 70% to 80% of the carprofen dose is excreted in the feces, with only about 8% to 20% being eliminated via the urine. nih.govnih.gov A similar pattern is observed in rats, where fecal excretion, driven by biliary secretion, accounts for 60% to 75% of the dose, while urinary excretion constitutes 20% to 30%. nih.gov This highlights the importance of the hepatobiliary system in the clearance of this compound in these species.
| Species | Fecal Excretion (%) | Urinary Excretion (%) | Primary Excretion Route |
|---|---|---|---|
| Dog | 70-80 | 8-20 | Biliary/Fecal |
| Rat | 60-75 | 20-30 | Biliary/Fecal |
Enterohepatic Circulation Dynamics
Carprofen and its metabolites, particularly the glucuronide conjugates excreted in the bile, are subject to enterohepatic circulation. nih.gov After secretion into the small intestine via the bile, the glucuronide conjugates can be hydrolyzed by bacterial β-glucuronidase enzymes, releasing the parent carprofen molecule. This unconjugated carprofen can then be reabsorbed back into the systemic circulation, which can prolong its plasma half-life.
Interestingly, this process has been shown to be enantioselective in dogs. nih.gov Studies have demonstrated that while both the (R)- and (S)-enantiomers of carprofen are extensively excreted in the bile as glucuronide conjugates, only the (S)-carprofen enantiomer appears to undergo significant enterohepatic recycling. nih.gov This selective reabsorption of the (S)-enantiomer contributes to its persistence in the plasma compared to the (R)-enantiomer. nih.gov The mechanism for this selectivity is hypothesized to involve the formation of glucuronidase-resistant isomers to a greater extent for the (R)-enantiomer. nih.gov
Species-Specific Metabolic Differences (e.g., Rats, Dogs, Calves, Horses)
The metabolism and pharmacokinetics of carprofen exhibit notable variations among different animal species. These differences can influence the efficacy and duration of action of the drug.
Rats and Dogs: As previously detailed, both species extensively metabolize carprofen through ester glucuronidation and phenolic oxidation. nih.gov The primary route of elimination is fecal, following biliary secretion. nih.gov Dogs exhibit a terminal half-life of approximately 40 hours. nih.gov
Calves: Studies in calves have shown that carprofen pharmacokinetics are enantioselective. The R(-) enantiomer is the predominant form found in plasma samples, indicating differences in the metabolism or distribution of the two enantiomers. nih.govshewaya.com The drug demonstrates a long elimination half-life in calves, suggesting a prolonged duration of action. shewaya.com
Horses: In horses, the R(-)-carprofen enantiomer also predominates in the plasma. avma.org The metabolism involves glucuronidation, with suggestions that the S(+)-enantiomer is more readily glucuronidated, which may explain the higher plasma concentrations of the R(-)-enantiomer. nih.gov The plasma elimination half-life in horses has been reported to be approximately 22 hours. nih.gov
| Species | Major Metabolic Pathways | Predominant Plasma Enantiomer | Primary Excretion Route | Reported Elimination Half-Life (t½) |
|---|---|---|---|---|
| Rat | Ester Glucuronidation, Phenolic Oxidation | Not Specified | Fecal (60-75%) | Not Specified |
| Dog | Ester Glucuronidation, Phenolic Oxidation | S(+) undergoes enterohepatic recycling | Fecal (70-80%) | ~40 hours |
| Calf | Enantioselective Metabolism | R(-) | Not Specified | Long (not specified) |
| Horse | Enantioselective Glucuronidation | R(-) | Not Specified | ~18-22 hours |
Stereoselective Pharmacokinetics and Enantiomeric Disposition
The pharmacokinetic profile of carprofen, a chiral non-steroidal anti-inflammatory drug, exhibits significant stereoselectivity, meaning the two enantiomers, (S)+-carprofen and (R)-(-)-carprofen, are absorbed, distributed, metabolized, and excreted differently within the body. This enantioselective disposition varies considerably across different animal species. nih.govmadbarn.com
In rats, the pharmacologically more active (S)(+)-enantiomer tends to accumulate in the blood. documentsdelivered.com This is because the (R)(-)-carprofen enantiomer is eliminated from the blood and secreted in the bile as an ester glucuronide at a rate approximately twice that of the (S)(+)-enantiomer. documentsdelivered.com Conversely, in all other animal species studied, the R(-) enantiomer is the one that predominates in the plasma, regardless of the administration route. nih.govmadbarn.com Studies in dogs and rats have shown no evidence of metabolic chiral inversion, where one enantiomer converts to the other. nih.govnih.gov
The differences in plasma concentration between the enantiomers are often quantified by the ratio of the "areas under the curve" (AUC) for the S(+) and R(-) forms. Research has established these ratios in several species, highlighting the inter-species variability. nih.govmadbarn.com
Table 1: S(+)/R(-) AUC Ratios of Carprofen in Various Animal Species
| Animal Species | S(+)/R(-) AUC Ratio |
|---|---|
| Horses | 0.19 |
| Mini-goats | 0.48 |
| Yucatan micro-pigs | 0.53 |
| Dogs | 0.60 |
This table presents the ratio of the area under the plasma concentration-time curve for the S(+) enantiomer relative to the R(-) enantiomer of carprofen in different animal models. A ratio less than 1 indicates that the R(-) enantiomer is predominant in the plasma. Data sourced from multiple studies. nih.govmadbarn.com
In dogs, following the administration of a racemic mixture, higher plasma concentrations of the (-)(R) enantiomer (Cmax 18 µg/ml, AUC₀₋₂₄ 118 µg·h/ml) were observed compared to the (+)(S) enantiomer (Cmax 14 µg/ml, AUC₀₋₂₄ 67 µg·h/ml). nih.gov Both enantiomers were found to distribute into subcutaneous tissue cage fluids, although concentrations were lower than in plasma. nih.govscilit.com
Studies in equids have provided detailed insights into the stereoselective disposition of carprofen. In horses, the R(-)-carprofen enantiomer is consistently the predominant form found in plasma and tissue fluids. researchgate.netnih.govmadbarn.com The plasma elimination half-lives for R- and S-carprofen are significantly longer than those of other NSAIDs like ketoprofen (B1673614). nih.gov
Table 2: Plasma Area Under the Curve (AUC) for Carprofen Enantiomers in Horses After Intravenous Administration
| Dosage | Enantiomer | Plasma AUC (µg·h/mL) |
|---|---|---|
| 0.7 mg/kg | R(-)-carprofen | 117.4 |
| 0.7 mg/kg | S(+)-carprofen | 22.6 |
| 4.0 mg/kg | R(-)-carprofen | 557.5 |
This table shows the plasma AUC values for R(-) and S(+) carprofen enantiomers in horses following intravenous administration of two different dosages of racemic carprofen. The data demonstrates the predominance of the R(-) enantiomer. researchgate.netnih.govmadbarn.com
A comparative study between donkeys and horses revealed substantial differences in their handling of carprofen enantiomers. avma.org In both species, the area under the plasma concentration-time curve (AUC) was greater for the R(–) enantiomer. avma.org However, donkeys exhibited significantly slower clearance and longer mean residence time (MRT) for both enantiomers compared to horses, suggesting that dosing regimens should not be extrapolated between these species. avma.org The R:S ratio of mean plasma concentrations increased over time in both donkeys and horses after administration. avma.org
Table 3: Comparative Pharmacokinetic Parameters of Carprofen Enantiomers in Donkeys and Horses
| Species | Enantiomer | Area Under Curve (AUC) (µg·h/mL) | Mean Residence Time (MRT) (hours) | Total Body Clearance (ClT) (mL/h/kg) |
|---|---|---|---|---|
| Donkeys | R(–) carprofen | 206.1 ± 62.47 | 70.3 ± 20.33 | 3.5 ± 0.96 |
| S(+) carprofen | 129.5 ± 27.61 | 45.7 ± 10.86 | 5.6 ± 1.15 | |
| Horses | R(–) carprofen | 117.4 ± 21.01 | 24.0 ± 5.33 | 6.1 ± 1.12 |
This table compares key pharmacokinetic parameters for R(-) and S(+) carprofen in donkeys and horses following intravenous administration of racemic carprofen. The data highlights the slower elimination of both enantiomers in donkeys. avma.org
Advanced Analytical Methodologies for Carprofen Methyl Ester Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and purity of Carprofen (B1668582) Methyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed insights into the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Carprofen Methyl Ester and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H-NMR) and carbons (¹³C-NMR).
While complete, specific spectral data for the parent this compound is not extensively detailed in the cited literature, analysis of closely related N-alkylated derivatives provides characteristic chemical shift values. frontiersin.org For instance, the carbon of the ester methyl group (MeO) is consistently observed around 52.3 ppm in ¹³C-NMR spectra. frontiersin.org The carbonyl carbon (COO) of the ester functional group typically resonates in the range of 175.2 to 176.0 ppm. frontiersin.org Two-dimensional NMR techniques (2D-NMR), such as HSQC, are utilized to establish correlations between proton and carbon signals, further confirming structural assignments. clockss.org
Table 1: Representative ¹³C-NMR Chemical Shifts for this compound Derivatives Interactive table available in digital version.
| Functional Group | Representative Chemical Shift (δ ppm) |
|---|---|
| Ester Methyl (MeO) | ~52.3 |
| Ester Carbonyl (COO) | ~175.2 - 176.0 |
| Propionate Methyl (CH-Me ) | ~19.2 |
| Propionate Methine (CH -Me) | ~46.2 |
Data derived from analyses of N-alkylated derivatives of this compound. frontiersin.org
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound and its derivatives are characterized by specific absorption bands that confirm their structural integrity. frontiersin.org
A key diagnostic peak is the stretching vibration of the ester carbonyl group (C=O), which is a strong indicator of successful esterification of the parent carprofen molecule. In various derivatives of this compound, this band appears consistently in the region of 1724–1734 cm⁻¹. frontiersin.org Another notable feature in the spectra of both carprofen and its methyl ester is the N-H stretching vibration from the carbazole (B46965) ring, observed around 3329-3376 cm⁻¹. frontiersin.orgnih.gov
Table 2: Characteristic Infrared Absorption Bands for this compound Derivatives Interactive table available in digital version.
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ester Carbonyl (C=O) | 1724 - 1734 | Strong stretching vibration |
| Carbazole N-H | 3329 - 3376 | Stretching vibration |
| Aliphatic C-H | 2863 - 2948 | Stretching vibration |
Data based on analyses of this compound and its derivatives. frontiersin.org
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the identification of unknown compounds. In the context of carprofen research, MS is crucial for identifying this compound when it is formed as a degradation product. nih.gov
Forced degradation studies of carprofen, particularly under acidic conditions in a methanolic solution or through photolysis, lead to the esterification of the carboxylic acid group, forming this compound. nih.govresearchgate.net Using liquid chromatography coupled with mass spectrometry (LC-MS) with an electrospray ionization (ESI) source in negative polarity mode, this compound is identified by its quasimolecular ion [M-H]⁻ at m/z 286. nih.govresearchgate.net This confirms the addition of a methyl group (a mass increase of 14 Da) compared to the parent carprofen molecule. nih.gov
Table 3: Mass Spectrometric Data for this compound Interactive table available in digital version.
| Compound | Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) |
|---|---|---|---|
| This compound | ESI (-) | [M-H]⁻ | 286 |
Data from degradation studies of Carprofen. nih.govresearchgate.net
Single-crystal X-ray analyses have been successfully performed on methyl esters of 3-bromo-carprofen and 3,8-dibromocarprofen. frontiersin.orgnih.gov These studies reveal that the molecules arrange in the crystal lattice to form dimers. The dimerization occurs through intermolecular hydrogen bonding between the N-H group of the carbazole ring of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule, creating a stable supramolecular assembly. nih.gov This detailed structural information is vital for understanding the solid-state properties and intermolecular interactions of the compound. frontiersin.orgnih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from its parent compound and other related impurities, as well as for performing accurate quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantitative analysis of carprofen and its degradation products, including this compound. nih.gov A variety of reversed-phase HPLC methods have been developed and validated for this purpose. nih.govnih.gov
These methods typically utilize an octadecyl silane (B1218182) (ODS, C18) or octyl silane (C8) column to separate the compounds. nih.govsmolecule.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate, run under isocratic or gradient conditions. nih.govnih.gov Detection is commonly achieved using a UV detector set at a wavelength where the carbazole chromophore has strong absorbance, such as 239 nm or 240 nm. nih.govsmolecule.com These validated HPLC methods are sensitive and accurate, with a linear range suitable for quantifying the compound at low concentrations (e.g., 0.5–60 µg/mL). nih.govnih.gov
Table 4: Typical HPLC Conditions for Carprofen and this compound Analysis Interactive table available in digital version.
| Parameter | Condition |
|---|---|
| Column | Octadecyl silane (ODS, C18), 5 µm (150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate (100 mM, pH 6.7) (40:60 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 239 nm |
Conditions are representative of validated methods for analyzing Carprofen and its degradation products. nih.govnih.gov
Chiral High-Performance Liquid Chromatography for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation of enantiomers, which is essential for the pharmaceutical development of chiral drugs like carprofen and its derivatives. nih.govnih.gov The separation of enantiomers is of great importance as they can exhibit different pharmacological and toxicological effects. vt.edu Chiral HPLC methods can be categorized into direct and indirect approaches. The indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov The direct method, which is more commonly used, employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.govvt.edu
For 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes carprofen, polysaccharide-based CSPs are widely used. vt.edu Specifically, columns such as Chiralpak AD, based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), and Chiralcel OD, based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have been successfully used for the enantioseparation of profens. vt.edu The mobile phase typically consists of a non-polar solvent like hexane (B92381) and an alcohol as a polar modifier, with a small amount of a carboxylic acid to improve peak shape and resolution. vt.edu
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical tool that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is widely used for the identification and quantification of pharmaceutical compounds and their metabolites or degradation products in various matrices. mdpi.com
In the context of this compound, LC-MS has been instrumental in its identification as a degradation product of carprofen. One study developed a stability-indicating LC method for carprofen and used mass spectrometry to characterize its degradation products. oup.comnih.gov It was found that in the presence of methanol (B129727) under acidic conditions, carprofen undergoes esterification to form this compound. oup.com The mass spectrum of this product showed a molecular weight corresponding to the methyl ester, confirming its structure. oup.com
For the quantitative analysis of carprofen and other NSAIDs in biological matrices like milk, LC-MS/MS methods have been developed and validated. vibgyorpublishers.orgnih.gov These methods typically utilize a C8 or C18 reversed-phase column for chromatographic separation, with a mobile phase consisting of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile. vibgyorpublishers.orgnih.gov The mass spectrometer is often a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. vibgyorpublishers.org
A typical UPLC-MS/MS method for the analysis of this compound would involve the following parameters, extrapolated from methods for carprofen and other NSAIDs:
| Parameter | Typical Value |
| Chromatography | |
| Column | Reversed-phase C8 or C18, <2 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS Analyzer | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
This methodology would allow for the sensitive and selective detection and quantification of this compound in various samples for research and quality control purposes.
Polarimetry for Optical Purity Determination
Polarimetry is a fundamental technique used to measure the rotation of plane-polarized light by an optically active, or chiral, compound. khanacademy.org This property is unique to enantiomers, which rotate light in equal but opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign, while the one that rotates light to thele left (counter-clockwise) is levorotatory and is designated with a (-) sign. khanacademy.org
The magnitude of this rotation is a characteristic physical property of a chiral compound known as the specific rotation, [α]. It is calculated from the observed rotation (α) using the formula:
[α] = α / (l × c)
where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the sample in g/mL. The specific rotation is also dependent on the temperature and the wavelength of the light used, which are typically specified (e.g., 20°C and the D-line of a sodium lamp, 589 nm). khanacademy.org
For carprofen, the absolute configuration of its enantiomers has been assigned based on their optical rotation. nih.gov The (S)-enantiomer is dextrorotatory, hence (S)-(+)-carprofen, and the (R)-enantiomer is levorotatory, (R)-(-)-carprofen. nih.govnih.gov While the specific optical rotation value for this compound is not documented in the reviewed literature, it is expected that its enantiomers would also exhibit optical activity. The esterification of the carboxylic acid group would likely alter the magnitude of the specific rotation compared to the parent compound, and the direction of rotation for the corresponding (S) and (R) enantiomers would be maintained.
Polarimetry is a direct and non-destructive method to determine the optical purity or enantiomeric excess of a sample of a chiral compound. By comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, the proportion of each enantiomer in the mixture can be calculated. This makes polarimetry an indispensable tool in the synthesis and quality control of single-enantiomer pharmaceutical compounds.
In Vitro Bioanalytical Assays
Recent research has explored the repurposing of NSAIDs and their derivatives as antimicrobial agents to combat bacterial infections and resistance. frontiersin.org Derivatives of carprofen, including its methyl ester, have been synthesized and evaluated for their antimicrobial properties against a panel of clinically relevant bacteria. frontiersin.org The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. The MBEC assay is a more recent development designed to assess the efficacy of an antimicrobial agent against bacteria growing in a biofilm state, which are notoriously more resistant to treatment. jamdsr.com
A study on new carbazole derivatives based on carprofen evaluated the antimicrobial activity of several compounds, including nitrated and halogenated versions of this compound. frontiersin.org The results demonstrated that certain derivatives possess significant antibacterial activity, particularly against Gram-positive strains. frontiersin.org
Table of In Vitro Antimicrobial Activity of this compound Derivatives (µg/mL)
| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| MIC / MBC / MBEC | MIC / MBC / MBEC | MIC / MBC / MBEC | MIC / MBC / MBEC | |
| 1a | 125 / 250 / 500 | 125 / 250 / 500 | >500 / >500 / >500 | 250 / 500 / 500 |
| 1i | 125 / 250 / 500 | 125 / 250 / 500 | >500 / >500 / >500 | 250 / 500 / 500 |
| Carprofen | >500 / >500 / >500 | >500 / >500 / >500 | >500 / >500 / >500 | >500 / >500 / >500 |
*Data sourced from a study on new carbazole derivatives. frontiersin.org
1a : Methyl 2-(6-chloro-3-nitro-9H-carbazol-2-yl)propionate
1i : Methyl 2-(3,8-dibromo-6-chloro-9H-carbazol-2-yl)propanoate
These findings highlight the potential of this compound derivatives as a scaffold for the development of novel antibacterial agents.
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate and are a major cause of chronic infections. The anti-biofilm efficacy of new compounds is a critical area of antimicrobial research. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric used to evaluate the ability of a compound to kill bacteria within an established biofilm. jamdsr.com
In a study investigating carprofen derivatives, the anti-biofilm activity was assessed alongside the antimicrobial activity against planktonic (free-floating) bacteria. frontiersin.org The results showed that some of the this compound derivatives exhibited promising anti-biofilm activity, particularly against Pseudomonas aeruginosa. frontiersin.org Specifically, compounds 1a (Methyl 2-(6-chloro-3-nitro-9H-carbazol-2-yl)propionate) and 1i (Methyl 2-(3,8-dibromo-6-chloro-9H-carbazol-2-yl)propanoate) demonstrated the best anti-biofilm effects against this Gram-negative pathogen. frontiersin.org
The MBEC values for these compounds, as presented in the table in the previous section, indicate the concentration required to eradicate the biofilm. For both compounds 1a and 1i , the MBEC against S. aureus and E. faecalis was 500 µg/mL, and against P. aeruginosa it was also 500 µg/mL. frontiersin.org These values are significantly higher than their respective MICs, which is a common observation highlighting the increased resistance of biofilm-associated bacteria. jamdsr.com The demonstrated ability of these this compound derivatives to eradicate biofilms, even at higher concentrations, suggests their potential utility in addressing biofilm-related infections.
The anti-inflammatory activity of NSAIDs like carprofen is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov However, other mechanisms may also contribute to their pharmacological effects, such as the inhibition of proteolytic enzymes and the stabilization of cellular membranes. In vitro assays are employed to investigate these potential mechanisms.
Anti-proteolytic Activity: During inflammation, proteolytic enzymes (proteases) released from neutrophils and other immune cells can cause tissue damage. The ability of a compound to inhibit these enzymes can be a measure of its anti-inflammatory potential. While specific studies on the anti-proteolytic activity of this compound are not available, research on carprofen has shown that it can inhibit the release of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, in cartilage explant models stimulated with pro-inflammatory cytokines. nih.gov This suggests that carprofen and its derivatives may exert anti-inflammatory effects by modulating protease activity.
Lysosomal Membrane Stabilization: Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. The release of these enzymes during inflammation can lead to tissue damage and perpetuate the inflammatory response. jamdsr.com The ability of a drug to stabilize the lysosomal membrane and prevent the release of these enzymes is considered a mechanism of anti-inflammatory action. jamdsr.com
A common in vitro model to assess this property is the human red blood cell (HRBC) membrane stabilization assay. jamdsr.com The HRBC membrane is analogous to the lysosomal membrane, and its stabilization against heat- or hypotonicity-induced lysis is used as an indicator of lysosomal membrane stabilization. jamdsr.com Although no studies have specifically tested this compound in this assay, the known anti-inflammatory properties of its parent compound, carprofen, suggest that it and its derivatives could potentially exhibit membrane-stabilizing effects. nih.gov This assay provides a simple and effective method to screen for this aspect of anti-inflammatory activity in vitro.
Total Antioxidant Capacity Measurement
The total antioxidant capacity (TAC) of this compound and its derivatives has been a subject of scientific investigation to understand their potential to neutralize free radicals. One of the common methods employed for this purpose is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This spectrophotometric assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical, thus decolorizing the solution. The extent of discoloration is proportional to the antioxidant capacity of the tested substance.
In a study involving a series of newly synthesized carbazole derivatives based on carprofen, the total antioxidant capacity was evaluated using the DPPH method. researchgate.net The research aimed to explore how different chemical modifications to the carprofen structure, including esterification to form this compound and subsequent halogenation, would influence their antioxidant properties. The findings from this research provided valuable insights into the structure-activity relationship concerning the antioxidant potential of these compounds.
Detailed research findings from a study on carprofen derivatives revealed variations in antioxidant activity based on the specific substitutions on the carbazole ring. researchgate.net Among the tested compounds, which included various halogenated derivatives of Carprofen and its methyl ester, one compound, in particular, demonstrated the highest antioxidant activity. This compound was a derivative of this compound featuring one chlorine and two bromine atoms. researchgate.net
The antioxidant activity is often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50). While the direct IC50 value for this compound itself was not the primary focus of the highlighted study, the research did establish that its halogenated derivative was the most potent antioxidant among the series. researchgate.net
Below is a data table summarizing the key findings related to the most active antioxidant compound identified in the study.
| Compound ID | Base Molecule | Substituents | Outcome |
| 1i | This compound | One chlorine atom, two bromine atoms | Most active antioxidant compound among the tested derivatives researchgate.net |
This data underscores the significance of specific structural modifications to the this compound molecule in enhancing its total antioxidant capacity.
Computational Chemistry and in Silico Modeling in Carprofen Methyl Ester Research
Molecular Docking and Drug-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Carprofen (B1668582) Methyl Ester, docking studies are crucial for elucidating its interaction with enzymes such as cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH).
Research has identified the parent compound, carprofen, as a multi-target inhibitor that can simultaneously act on COX-1, COX-2, and FAAH. nih.gov This discovery was facilitated by docking calculations that screened known COX-targeting drugs for their potential to inhibit FAAH. nih.gov In vitro tests confirmed these predictions, establishing carprofen as a promising scaffold for developing multi-target analgesics. nih.gov
Molecular docking studies have been instrumental in designing new carprofen derivatives with modulated selectivity for COX-1 and COX-2. nih.gov By making isosteric replacements of the -NH- group in the carbazole (B46965) nucleus with -O-, -S-, and -CH2-, researchers have explored how structural modifications influence binding. The introduction of alkyl groups at various positions on the carbazole ring was found to significantly affect the binding affinity for COX isoforms. nih.gov For example, substitutions at the C1 and C6 positions tended to improve binding to COX-1, whereas alkyl groups at the C4 position enhanced affinity for COX-2. nih.gov
While specific binding affinity values for Carprofen Methyl Ester are not extensively documented in publicly available research, the esterification of carprofen's carboxylic acid to its methyl ester is a key synthetic step for creating a variety of other derivatives. nih.gov Docking studies on the parent compound, carprofen, reveal detailed interactions within the binding sites of its targets. In FAAH, the carbazole ring of carprofen occupies the membrane access channel, interacting with hydrophobic amino acid residues. researchgate.net
| Target Enzyme | Carprofen IC50 | Key Interactions (Carprofen) | Reference |
| FAAH | 79 µM | The carbazole ring occupies the membrane access channel, interacting with hydrophobic amino acids. The propionic acid moiety forms an H-bond with Trp531. | nih.govresearchgate.net |
| COX-1 | 22 µM | Binds to the active site, inhibiting prostaglandin (B15479496) synthesis. | nih.govnih.gov |
| COX-2 | 4 µM | Shows preferential inhibition over COX-1. | nih.govnih.gov |
This table summarizes the inhibitory concentrations (IC50) for the parent compound, carprofen, against its primary targets and describes the key interactions observed in docking studies.
The binding mechanism of carprofen to FAAH has been elucidated through X-ray crystallography and molecular docking. nih.gov Carprofen binds at the entrance of the enzyme's active site, with its carbazole moiety situated in the membrane access channel and the carboxylate group exposed to the exterior. researchgate.netnih.gov This mode of binding, which obstructs the channel leading to the catalytic site rather than directly engaging the catalytic residues, can be considered a form of allosteric or channel modulation. nih.gov Allosteric modulators can offer more nuanced control over enzyme activity compared to traditional active-site inhibitors. nih.gov
The development of carprofen derivatives often involves modifying the core structure to fine-tune these interactions. For instance, the length and position of alkyl substituents have a significant impact on the binding mode and selectivity towards COX-1 and COX-2. nih.gov These computational insights are crucial for understanding how small structural changes can translate into significant differences in biological activity.
Thermodynamic analysis of the binding between carprofen and human serum albumin (HSA) has shown the interaction to be exothermic, entropy-driven, and spontaneous. nih.gov A comparative study of carprofen and this compound binding to HSA revealed that the free carboxyl group of carprofen is crucial for high-affinity binding. The association constant (K) for this compound was found to be significantly lower (0.1 x 10^6 M-1) than that of carprofen, highlighting the importance of the carboxylate in electrostatic and hydrogen bonding interactions with the protein. nih.gov This suggests that while the methyl ester form may be a useful synthetic intermediate or prodrug, its direct binding thermodynamics to certain proteins like HSA are altered compared to the parent acid.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties. While specific QSAR/QSPR models focusing solely on this compound are not widely reported, the principles of these approaches are extensively applied in the design and analysis of carprofen derivatives.
Computational studies on various series of carprofen derivatives effectively apply QSAR principles by systematically modifying the structure and evaluating the impact on biological activity. For example, the investigation into how different alkyl substituents on the carbazole nucleus of carprofen analogues affect COX-1/COX-2 selectivity is a practical application of structure-activity relationship analysis. nih.gov Such studies generate data that can be used to build predictive QSAR models for designing new compounds with desired inhibitory profiles.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can then be used as a query in virtual screening to search large compound libraries for new molecules with the potential for similar activity. arabjchem.org
While a specific pharmacophore model for this compound has not been detailed in the literature, this approach has been applied to carprofen-related scaffolds. For instance, computational studies have been used to create hybrid molecules, such as coumarin-carprofen scaffolds, which were then screened for potential anti-tubercular activity. researchgate.net In such studies, the carprofen moiety serves as a key component of the pharmacophore. Virtual screening and docking studies are also employed to design new selective COX inhibitors based on the carprofen structure, aiming to overcome the side effects associated with classical NSAIDs. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides valuable insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamic interactions that occur upon binding.
In Silico Prediction of Pharmacokinetic Profiles (ADME)
In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. Research on halogenated derivatives of carprofen, which were functionalized by esterification (including methyl esterification), has utilized computational analyses to establish their pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com
Computational models are frequently used to predict a molecule's ability to be absorbed into the bloodstream and permeate biological barriers like the intestinal wall or the blood-brain barrier (BBB).
For derivatives of this compound, such as the methyl esters of 3-bromocarprofen and 3-iodocarprofen, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been predicted. nih.gov These studies indicate that such compounds are expected to have good intestinal absorption. mdpi.com Permeability across the BBB and into the central nervous system (CNS) has also been modeled, with predictions for these derivatives suggesting moderate permeability. nih.gov
Table 1: Predicted Absorption and Permeability of this compound Derivatives
| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeability (logBB) | Central Nervous System Permeability (logPS) |
|---|---|---|---|
| 3-bromothis compound | 92.17% | -0.121 | -2.177 |
| 3-iodothis compound | 92.18% | -0.089 | -2.137 |
Data sourced from a 2022 study on halogenated carprofen derivatives. nih.gov
Understanding a compound's distribution and metabolic fate is critical for determining its efficacy and potential for drug-drug interactions. In silico tools can predict how a molecule will be metabolized by key enzyme systems, primarily the cytochrome P450 (CYP) superfamily. smolecule.com
Computational studies on this compound derivatives have examined their profiles as potential substrates or inhibitors for the most significant CYP isoforms involved in drug metabolism: CYP2D6, CYP3A4, CYP1A2, CYP2C19, and CYP2C9. mdpi.com For instance, the methyl ester of 3-bromocarprofen is predicted to be a substrate of CYP2D6 and CYP3A4 but not an inhibitor of these enzymes. It is also predicted not to be a substrate or inhibitor of CYP1A2, CYP2C19, or CYP2C9. This type of analysis is crucial for anticipating how the compound might interact with other co-administered drugs. mdpi.com
Table 2: Predicted Cytochrome P450 (CYP) Interaction Profile for 3-bromothis compound
| CYP Isoform | Predicted Substrate | Predicted Inhibitor |
|---|---|---|
| CYP2D6 | Yes | No |
| CYP3A4 | Yes | No |
| CYP1A2 | No | No |
| CYP2C19 | No | No |
| CYP2C9 | No | No |
Data sourced from a 2022 study on halogenated carprofen derivatives. mdpi.com
In Silico Pharmacogenomics and Drug-Likeness Assessment
Pharmacogenomics studies how genetic variations affect individual responses to drugs. The in silico prediction of interactions with polymorphic enzymes like those in the CYP family is a key component of computational pharmacogenomics. mdpi.com By identifying which CYP isoforms are likely to metabolize this compound, researchers can anticipate variability in patient response based on known genetic differences in these enzymes.
Drug-likeness assessment evaluates whether a compound possesses the physicochemical properties consistent with the majority of orally active drugs. researchgate.net A widely used guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.comwikipedia.org Computational studies on new derivatives, including esters of carprofen, confirm that these compounds generally comply with drug-likeness rules, suggesting they have favorable oral bioavailability profiles. researchgate.net For example, a drug-likeness score of 0.96 was calculated for one carprofen derivative compared to 0.30 for the parent S-carprofen. nih.govresearchgate.net
Table 3: Predicted Drug-Likeness Properties of a this compound Derivative (3,8-dibromothis compound)
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Violation |
|---|---|---|---|
| Molecular Weight | 445.08 g/mol | ≤ 500 g/mol | No |
| LogP (Lipophilicity) | 4.86 | ≤ 5 | No |
| Hydrogen Bond Donors | 1 | ≤ 5 | No |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |
Properties calculated based on data from a 2023 study. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Drug Design Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to identify patterns and make predictions. nih.govnih.gov While specific studies applying AI to optimize this compound are not yet prevalent, the methodologies are directly applicable.
AI and ML algorithms can be used at every stage of computational drug design. nih.gov These technologies can accelerate the identification of promising drug candidates by building predictive models for bioactivity, ADME properties, and toxicity from large compound libraries. nih.govmdpi.com For a molecule like this compound, AI could be employed to:
Optimize Molecular Structures: Generative AI models can design novel derivatives de novo with predicted improvements in specific properties, such as higher target selectivity or a more favorable metabolic profile. nih.gov
Enhance ADME Predictions: By training on extensive experimental data, ML models can provide more accurate predictions of pharmacokinetic properties like intestinal absorption or metabolic stability, guiding chemists to synthesize only the most promising candidates. nih.gov
Virtual Screening: AI-powered tools can screen massive virtual libraries of compounds to identify molecules that are structurally similar to this compound but may possess superior binding affinity or drug-like properties. mdpi.com
Q & A
Q. What are the standard synthetic protocols for Carprofen Methyl Ester?
this compound is synthesized via esterification of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen) using methanol and concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed for 8 hours, followed by evaporation of methanol, precipitation with water, and filtration. Yields typically exceed 90% with a melting point of 107–110°C. Purity is confirmed via H NMR and C NMR to detect unreacted starting materials .
Q. Which spectroscopic methods are used to characterize this compound?
Key techniques include:
- FT-IR : Peaks at 1729 cm (ester C=O stretch) and 1697 cm (carbazole ring vibrations) .
- H NMR : Signals at δ 3.73 (s, 3H, OCH) and δ 1.53 (d, 3H, CH) confirm the ester and propanoate groups .
- X-ray crystallography : Resolves non-equivalent methyl groups in derivatives, critical for structural validation .
Q. What solubility properties influence experimental design for this compound?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) but insoluble in hexane and water. Solubility impacts solvent selection for reactions (e.g., hydrazide synthesis requires ethanol for reflux) and purification (e.g., methylene chloride washes to remove ester impurities) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
The Taguchi experimental design is effective for optimizing parameters like catalyst concentration, molar ratio, and temperature. For example, in transesterification, catalyst concentration (1.5 wt% KOH) and temperature (60°C) are critical for achieving >96% yield. This method reduces trial runs while identifying dominant variables .
Q. How are microwave-assisted techniques applied to synthesize Schiff bases from this compound?
Carprofen hydrazide (derived from the ester) reacts with substituted aromatic aldehydes under microwave irradiation (90°C, 25 minutes) in methanol with glacial acetic acid. Yields depend on temperature-time profiles, validated via H NMR to monitor hydrazone (C=N) formation at δ 8.2–8.5 ppm .
Q. How to resolve co-precipitation of unreacted ester during hydrazide synthesis?
Unreacted ester in hydrazide products is detected via C NMR (ester carbonyl at ~170 ppm). Purification involves stirring the crude product in methylene chloride, where the ester dissolves but hydrazide remains insoluble. Filtration yields >99% pure hydrazide .
Q. How to address contradictions in solubility profiles during derivative synthesis?
Discrepancies arise from impurities or polymorphic forms. For example, hydrazide insolubility in isopropanol at room temperature vs. partial solubility when heated. Recrystallization from isopropanol:water (1:2) resolves this by selective precipitation .
Q. What methodologies assess the biological activity of this compound derivatives?
- In vitro mucosal integrity assays : Measure electrical conductance and mannitol permeability in gastric tissue (e.g., carprofen increases conductance by 40%, indicating barrier disruption) .
- Antimicrobial studies : MIC values against Mycobacteria via SPOTi assays, with structural modifications (e.g., nitro groups) enhancing activity .
Q. How to design computational studies for structure-activity relationships (SAR)?
Combine X-ray crystallography data (e.g., bond angles in carbazole derivatives) with DFT calculations to model electronic effects. Correlate logP values (from HPLC) with antimicrobial IC to predict bioavailability .
Methodological Considerations
Q. What statistical approaches validate experimental reproducibility?
Q. How to document synthetic procedures for replicability?
Follow IUPAC guidelines for compound naming and report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
